Bienvenue dans la boutique en ligne BenchChem!

2-hydroxy-4-(phenylsulfonamido)benzoic acid

STAT3 inhibition cancer target engagement SAR differentiation

2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7), also named 4-(benzenesulfonamido)-2-hydroxybenzoic acid, is a synthetic salicylic acid derivative bearing a phenylsulfonamide substituent at the 4-position (molecular formula C₁₃H₁₁NO₅S, exact mass 293.035794 g/mol). The compound is commercially available as a research chemical with standard purity specifications (typically ≥95%–98%) from multiple vendors.

Molecular Formula C13H11NO5S
Molecular Weight 293.3g/mol
CAS No. 59149-18-7
Cat. No. B492214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-(phenylsulfonamido)benzoic acid
CAS59149-18-7
Molecular FormulaC13H11NO5S
Molecular Weight293.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17)
InChIKeyNGAHQONRGRXZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-(phenylsulfonamido)benzoic Acid (CAS 59149-18-7): Structural and Physicochemical Baseline for Research Procurement


2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7), also named 4-(benzenesulfonamido)-2-hydroxybenzoic acid, is a synthetic salicylic acid derivative bearing a phenylsulfonamide substituent at the 4-position (molecular formula C₁₃H₁₁NO₅S, exact mass 293.035794 g/mol) [1]. The compound is commercially available as a research chemical with standard purity specifications (typically ≥95%–98%) from multiple vendors . Its structural framework—a 2-hydroxybenzoic acid core with a 4-phenylsulfonamido group—places it within the broader class of substituted phenylsulfonamido salicylic acids, which have been described in the patent literature as possessing anti-inflammatory, anti-pyretic, and analgesic activities [2]. Spectroscopic characterization data, including NMR, FTIR, and UV-Vis reference spectra, are available through authoritative spectral libraries, facilitating identity verification in procurement and quality-control workflows [1].

Why 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid Cannot Be Replaced by Generic Salicylic Acid or Simple Sulfonamide Analogs


The compound integrates two pharmacophoric elements—the 2-hydroxybenzoic acid (salicylic acid) moiety and the 4-phenylsulfonamido group—in a specific regioisomeric arrangement. Substituting with unsubstituted salicylic acid eliminates the sulfonamide hydrogen-bond donor/acceptor capacity and the aromatic stacking potential of the phenyl ring, both of which modulate target engagement in protein-binding assays [1]. The 5-substituted regioisomer, 5-(benzenesulfonamido)-2-hydroxybenzoic acid, presents a distinct spatial orientation of the sulfonamide group that alters its interaction profile . Furthermore, the compound lacks the acetamido linker found in the STAT3 inhibitor series (e.g., 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs), which dramatically alters target affinity: whereas the acetamido-linked series achieves low-micromolar STAT3 inhibition, the simpler 4-phenylsulfonamido compound exhibits Ki > 50 μM against STAT3, confirming that the linker is essential for potency and that these compounds are not interchangeable [2]. These structural distinctions mean that research outcomes obtained with one class member cannot be extrapolated to another without experimental validation.

Quantitative Evidence Guide: 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid vs. Closest Analogs


STAT3 Target Engagement: Dramatically Reduced Affinity Relative to Acetamido-Linked STAT3 Inhibitor Series

In contrast to the substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid series, which achieves potent STAT3 inhibition, the simpler 2-hydroxy-4-(phenylsulfonamido)benzoic acid scaffold (lacking the acetamido linker) exhibits a Ki > 50,000 nM against STAT3 measured by chromatin immunoprecipitation (ChIP) assay [1]. This represents at least a 500-fold loss in target affinity compared to optimized acetamido-linked analogs that achieve IC50 values in the low-micromolar range (e.g., S3I-201 IC50 = 86 μM against STAT3 DNA-binding activity) . The data establish that the acetamido linker is an essential pharmacophoric element for STAT3 engagement, and that 2-hydroxy-4-(phenylsulfonamido)benzoic acid cannot serve as a direct substitute in STAT3-targeting studies.

STAT3 inhibition cancer target engagement SAR differentiation

Regioisomeric Differentiation: 4-Phenylsulfonamido vs. 5-Phenylsulfonamido Substitution on the Salicylic Acid Core

In a series of salicylic acid analogues of celecoxib, 5-substituted-2-hydroxy-benzoic acid analogues (7a–7h) consistently demonstrated superior inhibitory activity against both COX-1 and COX-2 enzymes compared to 4-substituted-2-hydroxy-benzoic acid analogues (12a–12h) [1]. Extrapolating this class-level SAR trend, 2-hydroxy-4-(phenylsulfonamido)benzoic acid (4-substituted) is predicted to exhibit weaker COX inhibition than its 5-substituted regioisomer, 5-(benzenesulfonamido)-2-hydroxybenzoic acid. The systematic difference arises from the altered spatial presentation of the sulfonamide pharmacophore relative to the catalytic pocket of COX enzymes. The 4-substitution pattern places the sulfonamide group para to the carboxylic acid, whereas 5-substitution positions it meta to the carboxylic acid with a different vector, resulting in differential target complementarity.

regioisomer SAR COX inhibition medicinal chemistry

Structural Requisite for Organometallic Complexation: The 2-Hydroxy Group as a Coordination Handle Absent in Non-Hydroxylated Analogues

Six organotin(IV) complexes derived from 4-(phenylsulfonamido)benzoic acid (HL)—a compound lacking the 2-hydroxy group present in the target compound—have been synthesized and characterized by single-crystal X-ray diffraction [1]. The complexes incorporate the ligand through carboxylate coordination to the tin center. The absence of the 2-hydroxy group in HL means it cannot participate in the intramolecular hydrogen bonding or auxiliary metal chelation that the target compound's salicylic acid motif enables. In contrast, 2-hydroxy-4-(phenylsulfonamido)benzoic acid provides both a carboxylic acid and an ortho-hydroxy group, offering a bidentate coordination mode that can yield distinct complex geometries, stability profiles, and biological activities compared to non-hydroxylated analogues. The organotin complexes of HL exhibited cytostatic activity against HeLa, HepG-2, and A549 cell lines, with the triphenyltin derivative 4 showing the most potent activity [1]; however, these data are not directly transferable to complexes of the hydroxylated target compound.

organotin complexes metal coordination cytostatic activity

Physicochemical Identity and Spectral Fingerprinting for Procurement Quality Assurance

The compound has been empirically characterized by multiple spectroscopic techniques, with reference spectra deposited in the KnowItAll spectral libraries: 2 NMR spectra (¹H and ¹³C), 1 FTIR spectrum, and 2 UV-Vis spectra are available for direct comparison [1]. This spectral reference set provides an objective benchmark for identity confirmation and purity assessment upon receipt, distinguishing the compound from analogs such as 4-(phenylsulfonamido)benzoic acid (CAS 28547-16-2, molecular formula C₁₃H₁₁NO₄S, molecular weight 277.04 g/mol, which lacks the 2-OH group and therefore produces distinct IR (absence of phenolic O–H stretch) and NMR (different aromatic proton splitting patterns) signatures) [2]. The exact mass of the target compound (293.035794 g/mol) also differentiates it from the non-hydroxylated analog (277.0409 g/mol), enabling unambiguous identity verification by high-resolution mass spectrometry.

quality control spectral characterization compound identity verification

Patent-Classified Anti-Inflammatory Activity: Basis for Follow-Up Pharmacological Studies

According to US Patent 3,674,843, substituted phenylsulfonamido salicylic acids—a class that includes 2-hydroxy-4-(phenylsulfonamido)benzoic acid—demonstrate anti-inflammatory activity as evidenced by reduction of edema in the rat paw edema model, along with anti-pyretic and analgesic effects [1]. The patent describes efficacy in the prevention and inhibition of edema and granuloma tissue formation. However, no quantitative IC50, ED50, or percent-inhibition values are reported for the specific 4-phenylsulfonamido derivative within the patent, nor are there direct comparative data against reference anti-inflammatory agents such as aspirin, indomethacin, or celecoxib. This evidence supports the compound's classification as a bioactive scaffold warranting further pharmacological characterization, but does not provide the quantitative potency metrics required for direct rank-ordering against established anti-inflammatory agents.

anti-inflammatory analgesic COX pharmacology

Research and Industrial Application Scenarios for 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid (CAS 59149-18-7)


Negative-Control Scaffold in STAT3 Inhibitor Drug Discovery Programs

The compound's negligible STAT3 affinity (Ki > 50,000 nM) relative to the acetamido-linked STAT3 inhibitor series makes it an ideal negative-control scaffold to confirm that observed biological effects are linker-dependent. Researchers can procure this compound alongside active STAT3 inhibitors (e.g., S3I-201, IC50 = 86 μM) to establish SAR trends and validate target engagement specificity [1].

Synthetic Intermediate for Acetamido-Linked STAT3 Inhibitor Analogs

The compound serves as a synthetic precursor for the preparation of 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid derivatives. The free 4-amino group (after sulfonamide installation) or the carboxyl/hydroxyl functionalities can be further derivatized with an acetamido linker bearing a sulfonyloxy moiety, as described in US Patent US10196373 [1]. Procurement for medicinal chemistry labs engaged in STAT3 inhibitor optimization is justified by this synthetic utility.

Ligand for Organometallic Anticancer Complex Development

The salicylic acid motif (2-hydroxybenzoic acid) provides bidentate metal-coordination capacity that the non-hydroxylated analog 4-(phenylsulfonamido)benzoic acid lacks. The organotin complexes of the non-hydroxylated analog demonstrated in vitro cytostatic activity against HeLa, HepG-2, and A549 cancer cell lines, with the triphenyltin derivative exhibiting the highest potency [1]. The hydroxylated target compound is expected to form structurally distinct metal complexes with potentially differentiated anticancer profiles, making it relevant for inorganic medicinal chemistry and metallodrug discovery programs.

Reference Standard for Spectroscopic Identification in Quality Control

The availability of validated NMR, FTIR, and UV-Vis reference spectra in the KnowItAll spectral library [1] enables the compound's use as a reference standard for identity confirmation during incoming material inspection. The distinct exact mass (293.035794 g/mol) and spectral fingerprint differentiate it from the non-hydroxylated analog 4-(phenylsulfonamido)benzoic acid (277.0409 g/mol), ensuring procurement integrity in multi-compound research workflows.

Quote Request

Request a Quote for 2-hydroxy-4-(phenylsulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.